molecular formula C7H11NO2 B3045875 1,5-Dimethylpiperidine-2,4-dione CAS No. 115497-23-9

1,5-Dimethylpiperidine-2,4-dione

Cat. No.: B3045875
CAS No.: 115497-23-9
M. Wt: 141.17 g/mol
InChI Key: KTVOSJVOLHNLGX-UHFFFAOYSA-N
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Description

1,5-Dimethylpiperidine-2,4-dione is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . The compound’s structure consists of a six-membered ring containing two carbonyl groups at positions 2 and 4, and methyl groups at positions 1 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpiperidine-2,4-dione can be synthesized through various methods. One common method involves the Dieckmann cyclization of β-keto esters. For instance, the dianion of methyl acetoacetate can be alkylated with methyl iodide or ethyl bromide, followed by cyclization to form the desired piperidine-2,4-dione . The reaction typically requires a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 1,5-dimethylpiperidine-2,4-diol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dimethylpiperidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response . The compound’s effects are mediated through its ability to bind to these enzymes and modulate their activity.

Properties

IUPAC Name

1,5-dimethylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-4-8(2)7(10)3-6(5)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVOSJVOLHNLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301843
Record name 1,5-Dimethyl-2,4-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115497-23-9
Record name 1,5-Dimethyl-2,4-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115497-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-2,4-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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